molecular formula C9H4F5NO2 B14342651 N-(Pentafluorophenyl)-1,3-dioxolan-2-imine CAS No. 94055-11-5

N-(Pentafluorophenyl)-1,3-dioxolan-2-imine

Cat. No.: B14342651
CAS No.: 94055-11-5
M. Wt: 253.12 g/mol
InChI Key: KNHDPDSEPAEDCF-UHFFFAOYSA-N
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Description

N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a 1,3-dioxolan-2-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine typically involves the reaction of pentafluorophenylamine with a suitable dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Pentafluorophenyl)-1,3-dioxolan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Pentafluorophenyl)-1,3-dioxolan-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pentafluorophenyl)benzamide
  • N-(Pentafluorophenyl)aniline
  • N-(Pentafluorophenyl)urea

Uniqueness

N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is unique due to the presence of both the pentafluorophenyl group and the dioxolan-2-imine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

94055-11-5

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-1,3-dioxolan-2-imine

InChI

InChI=1S/C9H4F5NO2/c10-3-4(11)6(13)8(7(14)5(3)12)15-9-16-1-2-17-9/h1-2H2

InChI Key

KNHDPDSEPAEDCF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=NC2=C(C(=C(C(=C2F)F)F)F)F)O1

Origin of Product

United States

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